An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, a key chemical intermediate in the development of various pharmaceuticals and biologically active compounds.[1][2] The synthetic strategy detailed herein is a robust two-step process commencing with the regioselective nitration of the readily available precursor, 4-hydroxyacetophenone, followed by a subsequent selective bromination. This guide elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for successful synthesis. Emphasis is placed on explaining the causality behind procedural choices, ensuring safety, and validating the final product through established analytical techniques. This document is intended for researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery.
Introduction and Strategic Overview
1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is a highly functionalized aromatic ketone. Its molecular architecture, featuring hydroxyl, nitro, bromo, and acetyl groups, makes it a versatile building block for constructing more complex molecular entities, particularly in the synthesis of novel drug candidates.[1] The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations.
The synthesis presented is a logical, stepwise functionalization of a simple aromatic precursor. The core of the strategy lies in leveraging the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry in two sequential electrophilic aromatic substitution reactions.
Retrosynthetic Analysis
The synthetic pathway is designed around a two-step sequence starting from 4-hydroxyacetophenone. The analysis reveals that the target molecule can be disconnected at the C-Br and C-N bonds, leading back to simpler precursors. The most logical and efficient forward synthesis involves first introducing the nitro group, followed by the bromo group. This order is chosen because the initial nitration yields a highly crystalline, easily purified intermediate, and the electronic deactivation provided by the nitro group helps to control the subsequent bromination step, preventing over-bromination.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid/solvent-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone
The first step is the electrophilic nitration of 4-hydroxyacetophenone. The strongly activating, ortho, para-directing hydroxyl group and the deactivating, meta-directing acetyl group work in concert to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the hydroxyl group and meta to the acetyl group (C3 position).[3] A mixture of concentrated sulfuric and nitric acids is the classic and effective nitrating agent for this transformation.[3]
Reaction: C₈H₈O₂ + HNO₃ --(H₂SO₄)--> C₈H₇NO₄ + H₂O
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-Hydroxyacetophenone | 99-93-4 | 136.15 | 13.6 g | 0.10 | Starting material |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 75 mL | ~1.38 | Catalyst and solvent |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 10 mL | ~0.16 | Nitrating agent |
| Crushed Ice/Water | N/A | 18.02 | 500 g / 500 mL | N/A | For quenching |
| Ethanol | 64-17-5 | 46.07 | As needed | N/A | For recrystallization |
-
Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.
-
Acid Mixture: Carefully add 37 mL of concentrated sulfuric acid to the reaction flask and begin stirring. Cool the acid to below 5 °C.
-
Substrate Addition: In a separate beaker, dissolve 13.6 g (0.10 mol) of 4-hydroxyacetophenone in 38 mL of concentrated sulfuric acid. The dissolution may be gently warmed if necessary, but the solution must be cooled back to room temperature before proceeding.
-
Nitration: Slowly add the acetophenone solution from the beaker to the stirred sulfuric acid in the flask, ensuring the temperature does not rise above 10 °C. Once the addition is complete, cool the mixture to between -5 °C and 0 °C.
-
Nitrating Agent Addition: Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in the dropping funnel, with cooling. Add this nitrating mixture dropwise to the reaction flask over a period of 30-40 minutes. It is critical to maintain the internal reaction temperature below 5 °C to prevent the formation of by-products.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Quenching and Isolation: In a large beaker (1 L), prepare a slurry of crushed ice and water. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A yellow precipitate will form.
-
Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield 4-hydroxy-3-nitroacetophenone as a yellow crystalline solid.
Step 2: Synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one
In the second step, the intermediate 4-hydroxy-3-nitroacetophenone is brominated. The directing effects of the existing substituents determine the position of bromination. The hydroxyl group is the most powerful activating group and will direct the incoming electrophile (Br⁺) to the C5 position, which is ortho to it. The nitro and acetyl groups are deactivating and will not interfere with this regioselectivity.
Reaction: C₈H₇NO₄ + Br₂ --(Solvent)--> C₈H₆BrNO₄ + HBr
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-Hydroxy-3-nitroacetophenone | 1163-11-7 | 181.15 | 9.05 g | 0.05 | Intermediate from Step 1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | N/A | Solvent |
| Bromine | 7726-95-6 | 159.81 | 2.8 mL (8.7 g) | 0.055 | Brominating agent |
| Sodium Bisulfite | 7631-90-5 | 104.06 | As needed | N/A | To quench excess bromine |
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet to a trap (containing sodium bisulfite solution), dissolve 9.05 g (0.05 mol) of 4-hydroxy-3-nitroacetophenone in 100 mL of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, place 2.8 mL of bromine. Add the bromine dropwise to the stirred solution at room temperature over 20-30 minutes. The reaction is typically accompanied by the evolution of HBr gas.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of cold water with stirring. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid. If the solid has a yellow/orange color due to residual bromine, wash it with a dilute solution of sodium bisulfite, followed by water.
-
Final Product: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the final product, 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, as a crystalline solid.
Workflow and Safety
Overall Synthesis Workflow
The diagram below outlines the complete workflow from starting material to the purified final product, encompassing both synthetic steps and the necessary purification processes.
Caption: Experimental workflow for the two-step synthesis.
Safety and Hazard Management
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Acids (Sulfuric, Nitric, Acetic): These are highly corrosive and can cause severe burns. Always handle in a fume hood and wear appropriate PPE. When diluting, always add acid to water, never the other way around.
-
Bromine: Bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations must be performed in a well-ventilated fume hood. Have a quenching agent like sodium bisulfite or thiosulfate readily available.
-
General Precautions: The nitration reaction is highly exothermic and must be carefully controlled with cooling to prevent a runaway reaction. Ensure proper waste disposal procedures are followed for all chemical waste generated.
Characterization of Final Product
To confirm the identity and purity of the synthesized 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one, the following analytical data should be acquired and compared with literature values.
-
Appearance: Yellow crystalline solid.[1]
-
Melting Point: 128 - 130 °C.[1]
-
Molecular Formula: C₈H₆BrNO₄.[1]
-
Molecular Weight: 260.04 g/mol .[1]
-
¹H NMR: Protons on the aromatic ring and the methyl group of the acetyl function will show characteristic shifts. The aromatic region should display two singlets, consistent with the substitution pattern.
-
¹³C NMR: The spectrum will show eight distinct carbon signals, including the carbonyl carbon of the ketone, and the aromatic carbons attached to the various functional groups.
-
FT-IR (KBr): Expect characteristic peaks for the O-H stretch (hydroxyl), C=O stretch (ketone), and N-O stretches (nitro group).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Conclusion
This guide outlines a reliable and well-established two-step synthesis for 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one from 4-hydroxyacetophenone. The methodology is based on fundamental principles of electrophilic aromatic substitution, where careful control of reaction conditions allows for high regioselectivity. By following the detailed protocols and adhering to the specified safety measures, researchers can effectively produce this valuable chemical intermediate for application in pharmaceutical and materials science research.
References
- Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHti5AUHpHnXI2Xx6uNJcjQyWuVkep86YbubXq2nYr-7sPtExh7ujGhTd1HdXEgqeXmtmAT9RB0lECcE0k9JbG5pTVw3YxsD5QlObCdUhuAbsDulQQq1POS0OiJLfzF8wdlzeUMsoamzP9YdgU=]
- Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEj2A4p90ziEsnptZIc1G08KnMRiaTWAy0VpmBy1iaR0gt8rp9_I6hiYKMRYIUuuDJVT4oKCuiNxvmnGWdXYO0VvBjYADgxBuLKBDaH3p3Sj4pmE8GZFeyLtUgm24Q_bXXh8xow8TA330nj03Pk-0=]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1gL3HQdQaaU2yxr0pmbCqsLmP1gUrsS5RNl6DLdf2D0MUU0wyyzAqjtbeIrH-oVUEPVwC5hUiSjhSdnpTqAfumpB05IFArCt2rQ5--8PfHCRKT-dUGlukDGp7MFlf5XHFpOxXuk2mpvX81QIRY-k6blA9Upapv7MG8uYTJVNP0TwXYxdg2XyhyqSBoU4jtK0znRcLiMS]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSFr0yIhXU9Fh6ooInP9rzqwd0nK4f5ALkzJSIUozT2WSdN5Jl_EpbQuKLvP5nZ-u5eBLTjHA8Q6TKHeRVoSfaRHl8sFPpeW3YKW55gDpmEsNZR8mFauxumNcm27g0MdMPg34sb8By1HPAKESgxcw]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjazy8VKRLun3imlH2yJqKfKTqMGQCkkZd1KxC34nY34CfIxyMjr8oS_CGijcRBk9YlvJX3E41FLQulmbQPKHi0aKGMWrNdtZe6TaNGJJGwZ8umLQ4ckIwqvTaBMYsJtpTFMbwi6WCnMCTX1N69h50dqcfS6VTHO6u4v07R62oslsb86sLziqrgcaULNQ_4Sf88zQsiBJnupH2MChsJq-D1NTN3QPRNZw6uSl5A4ilcGL1m1TVMHFHk5ssqlCl]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKotPwb11Qd21UFVmm8iekxlKNKR_NjGrFgl8T_yq17cyaJ8T_juqaAht8k4-1zBWlGhTSkODnxYkpUBQ-NNava_s9vA5Xx86hfPCX-9Den8AfNJUYCm5xUQIWKFCYYKhiRexxaqIyhMiu4nL2rUEsnlz8Kuup3m8mRFsWFynS8pWaJfRyhX487kRiFZ57dKadVlnJOACJlzAhG7GoogIre7a_Mz8eLsEhBdCd3jEscZ9hZkveLkxJI36-wxMerXHyk9tumoOQ67O5nNX]
- Acetophenone, 3-bromo-. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0106]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH16vWhfNuocQ4uMydAcv38HTDJSduOfSirqaKGU7qYLXcYFfhAY_E5TovRDb9QjQkP5Z4mcN85w7-j3nwq7KAKsNcg0YTxjatcEP2TcBdcXBj8nRd-Vmzuq7inm1606Pfdu4LQablEyDKbayiNuU5EXYEp-Bnd-nweLAO8XtKwKQG8rQtvDqBG3AFtGGTyj1ia5uarENuJdIAbjQMPVngCN8tfDpuQwyjEY-ws3m2Ump629VGAqOBEbM4gUxx2Pk6m17Q-PBocJVK_GtwZsX0ZjIC-vU-J]
- A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [URL: https://ajomc.com/index.php/ajomc/article/view/28]
- Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.cbijournal.com/assets/framework/2017/vol7-iss1/CBI-2017-7-1-57-63.pdf]
- 3-Bromo-6-Hydroxy-5-nitroacetophenone. Chem-Impex. [URL: https://www.chemimpex.com/products/3-bromo-6-hydroxy-5-nitroacetophenone-pid-29649.aspx]
- 3-Bromo-6-Hydroxy-5-nitroacetophenone. J&K Scientific. [URL: https://www.jk-sci.com/3-Bromo-6-Hydroxy-5-nitroacetophenone-70978-54-0.html]
- Synthesis of 3-nitroacetophenone. Masaryk University. [URL: https://is.muni.cz/el/med/podzim2013/BVCP011p/um/2-03_Syntheses_of_3-nitroacetophenone_and_3-aminobenzoic_acid.pdf]
- How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. ResearchGate. [URL: https://www.researchgate.
